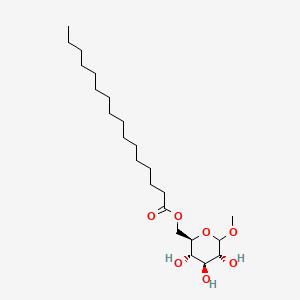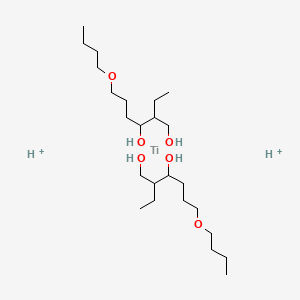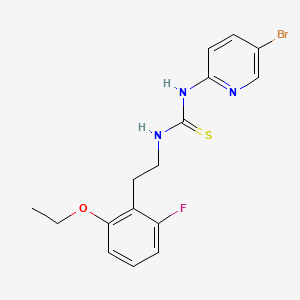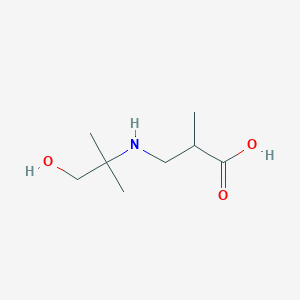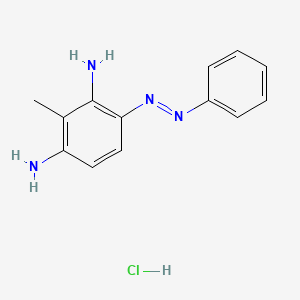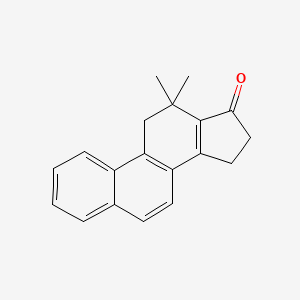
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is a chemical compound with a complex structure characterized by multiple double bonds and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- typically involves multiple steps, including the formation of the hexaene backbone and the introduction of the dimethyl groups at the 12th position. Common synthetic routes may involve:
Formation of the Hexaene Backbone: This can be achieved through a series of aldol condensations and dehydrogenation reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double bonds and ketone group allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gona-1,3,5(10)-trien-17-one, 3-methoxy-: This compound has a similar hexaene backbone but differs in the functional groups attached.
Gona-1,3,5,7,9,15-hexaen-12-one: Another similar compound with variations in the position and type of functional groups.
Uniqueness
Gona-1,3,5,7,9,13-hexaen-17-one, 12,12-dimethyl- is unique due to its specific arrangement of double bonds and the presence of dimethyl groups at the 12th position, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
5837-18-3 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
12,12-dimethyl-15,16-dihydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H18O/c1-19(2)11-16-13-6-4-3-5-12(13)7-8-14(16)15-9-10-17(20)18(15)19/h3-8H,9-11H2,1-2H3 |
Clé InChI |
XOVIFIIYMMJPQR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=C1C(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


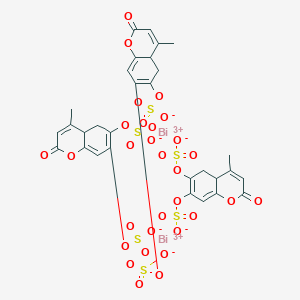

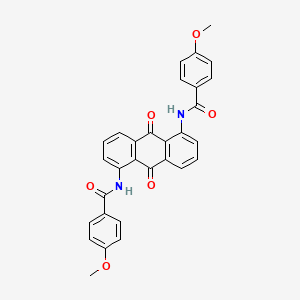
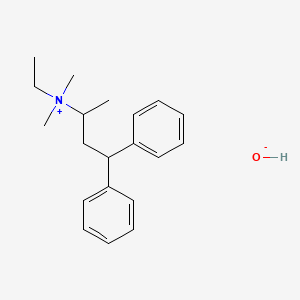
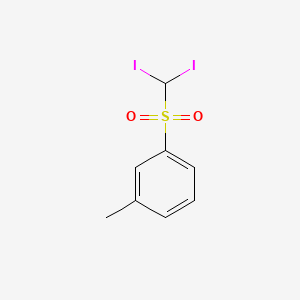
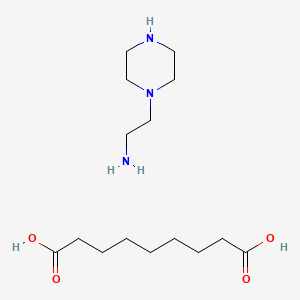
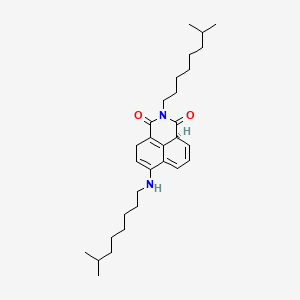
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
